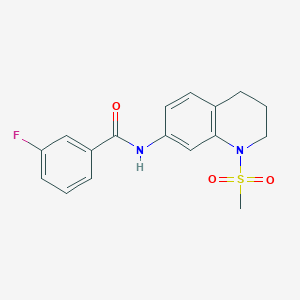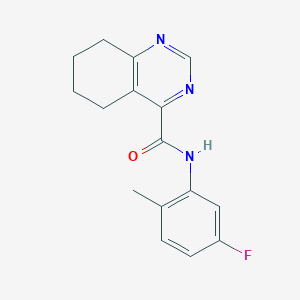
N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, also known as FM-Tecanib, is a novel small molecule inhibitor that has been recently synthesized and studied for its potential applications in cancer treatment. This compound belongs to the class of quinazoline derivatives, which are known to exhibit potent anticancer activity by inhibiting various signaling pathways involved in cancer progression.
Mécanisme D'action
The mechanism of action of N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves the inhibition of several signaling pathways that are involved in cancer progression. Specifically, this compound inhibits the activity of the PI3K/Akt/mTOR pathway by binding to the ATP-binding site of mTOR and preventing its activation. This pathway is known to be upregulated in many types of cancer and is responsible for promoting cell survival and proliferation. By inhibiting this pathway, N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can induce apoptosis in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects:
N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to exhibit potent biochemical and physiological effects in cancer cells. Specifically, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death pathway. Additionally, N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the activity of several key enzymes involved in cancer progression, such as AKT and ERK, leading to decreased cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several advantages for use in lab experiments. Firstly, it exhibits potent anticancer activity against various types of cancer cells, making it a valuable tool for studying cancer biology and developing new cancer therapies. Additionally, the synthesis method for N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is relatively simple and yields a high purity product, making it easy to produce on a large scale. However, there are also some limitations to using N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide in lab experiments. Specifically, this compound has not yet been extensively studied in vivo, and its efficacy and safety in animal models is not yet fully understood.
Orientations Futures
There are several future directions for research involving N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. Firstly, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets in cancer cells. Additionally, more research is needed to determine the efficacy and safety of N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide in animal models and to develop new formulations and delivery methods for this compound. Finally, future studies should focus on identifying potential synergistic effects of N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide with other anticancer agents and developing combination therapies for cancer treatment.
Méthodes De Synthèse
The synthesis of N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves a multi-step process that starts with the reaction of 5-fluoro-2-methylaniline with ethyl chloroformate to yield the corresponding carbamate intermediate. This intermediate is then subjected to a series of reactions involving cyclization, reduction, and amidation to finally yield the desired product, N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. The overall yield of this synthesis method is around 40%, making it a viable option for large-scale production of this compound.
Applications De Recherche Scientifique
N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to exhibit potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound works by inhibiting the activity of several signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. Additionally, N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c1-10-6-7-11(17)8-14(10)20-16(21)15-12-4-2-3-5-13(12)18-9-19-15/h6-9H,2-5H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRLTFLYPDKEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=NC=NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Fluoro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

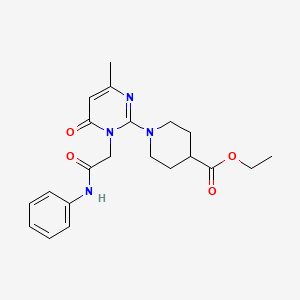
![3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/no-structure.png)
![1-Methyl-4-[5-(1-methylpyridin-1-ium-4-yl)-1,3,4-thiadiazol-2-yl]pyridin-1-ium diiodide](/img/structure/B2813658.png)
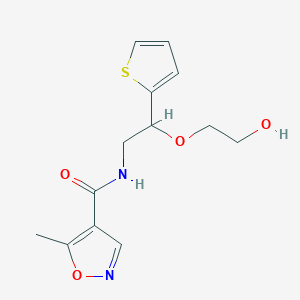
![2-{[3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-oxopyridazin-1(6H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2813661.png)
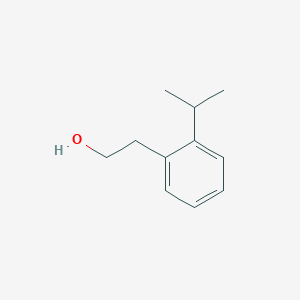

![4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-amine hydrochloride](/img/structure/B2813665.png)
![Tert-butyl 2-(2-chloropyrimidine-5-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2813666.png)

![5-[1-(3-bromobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2813670.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyethyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2813675.png)
